4-Bromo-2-(methylsulfonyl)pyridine is a halogenated pyridine derivative featuring a methylsulfonyl group at the 2-position and a bromine atom at the 4-position of the pyridine ring. While it is utilized as an intermediate in the synthesis of pharmaceuticals like Dexlansoprazole [], this analysis will focus solely on its applications in scientific research, excluding drug-related information.
4-Bromo-2-(methylsulfonyl)pyridine is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features a bromine atom and a methylsulfonyl group attached to a pyridine ring, which influences its reactivity and applications. The molecular formula of 4-Bromo-2-(methylsulfonyl)pyridine is , and its molecular weight is approximately 234.11 g/mol.
4-Bromo-2-(methylsulfonyl)pyridine can be synthesized through various chemical reactions, as detailed in the synthesis analysis section below. It is commercially available from multiple suppliers, including Sigma-Aldrich and BenchChem, which provide insights into its chemical properties and potential applications .
This compound belongs to the class of heterocyclic compounds, specifically pyridines. Pyridines are aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of substituents like bromine and methylsulfonyl groups enhances the reactivity of 4-Bromo-2-(methylsulfonyl)pyridine, making it valuable for further chemical transformations.
The synthesis of 4-Bromo-2-(methylsulfonyl)pyridine typically involves several key steps:
The reaction conditions for bromination typically require controlled temperatures and careful monitoring to avoid over-bromination or degradation of the pyridine ring. The choice of solvent and catalyst also plays a crucial role in determining the efficiency of the reaction.
The molecular structure of 4-Bromo-2-(methylsulfonyl)pyridine can be represented as follows:
CC(=O)S(=O)(=O)C1=NC=CC(=C1)Br
The structure features a bromine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyridine ring, contributing to its unique chemical properties .
The compound's InChI Key is KHMDUHWRXTXNOD-UHFFFAOYSA-N
, which provides a unique identifier for database searches related to its chemical properties and reactions.
4-Bromo-2-(methylsulfonyl)pyridine can participate in various chemical reactions:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and the presence of catalysts. For instance, palladium-catalyzed cross-coupling reactions are typically performed under specific conditions (e.g., temperature range of 85 °C to 95 °C) to optimize yields .
The mechanism of action for 4-Bromo-2-(methylsulfonyl)pyridine varies depending on its application:
Studies have shown that modifications to the pyridine structure can significantly influence biological activity and reactivity patterns, making it a subject of ongoing research in drug development and materials science.
Relevant data indicates that these properties contribute to its utility in synthetic organic chemistry and medicinal applications .
4-Bromo-2-(methylsulfonyl)pyridine has several applications:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2